2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
Description
Historical Development of Dihydroquinazolinones as Privileged Scaffolds
The concept of privileged scaffolds—structural motifs recurrent in bioactive compounds—was first formalized by Evans in 1988. Dihydroquinazolinones (DHQs) gained prominence following the discovery of naturally occurring quinazolinone alkaloids like febrifugine, a 4-quinazolinone derivative with antimalarial properties isolated from Dichroa febrifuga in 1946. Synthetic efforts intensified in the late 20th century, with Niementowski’s anthranilic acid-formamide cyclization (1895) serving as a foundational method for DHQ synthesis. Modern adaptations employ green chemistry principles, including metal-free catalysis and visible-light-mediated reactions, to construct DHQ cores with improved efficiency.
The privileged status of DHQs arises from their:
- Conformational flexibility : The partially saturated ring system enables adaptive binding to protein targets.
- Diverse substitution patterns : Positions 2, 3, and 4 allow functional group additions without compromising core stability.
- Electron-rich architecture : Facilitates π-π stacking and hydrogen bonding interactions with biological macromolecules.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c22-15-11-10-14(18(23)12-15)13-27-21-24-19-9-5-4-8-17(19)20(26)25(21)16-6-2-1-3-7-16/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRJEZBKURMKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the reaction of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Final Cyclization: The final product is obtained by cyclization of the intermediate in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the phenyl groups, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests that it could interact with various enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, quinazolinone derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities. This compound is being investigated for its potential to treat various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The dichlorophenyl and phenyl groups allow for strong binding to hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues. This combination of interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analogs in the Quinazolinone Family
a. 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one (CAS: 329079-80-3)
- Molecular Formula : C₂₃H₁₇ClN₂O₂S
- Molar Mass : 420.91 g/mol
- Key Differences: The sulfanyl group is attached via a 2-oxoethyl bridge to a 3-chloro-4-methylphenyl substituent instead of a 2,4-dichlorophenylmethyl group. The 3-chloro-4-methylphenyl group is less sterically hindered than 2,4-dichlorophenyl, which may alter binding kinetics .
b. SC-558 Derivatives (e.g., 1a-f from )
- General Formula : 3-Phenyl-3,4-dihydroquinazolin-2-yl derivatives with variable substituents (X = H, CH₃, OCH₃, Br, Cl, etc.).
- Key Insights :
c. Methoxyphenyl-Substituted Quinazolinone ()
- Structure: Contains multiple methoxyphenyl groups and a tetrahydroquinazolinone core.
- Impact of Substituents : Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways. The dichlorophenyl group in the target compound likely enhances resistance to oxidative metabolism .
Non-Quinazolinone Analogs with 2,4-Dichlorophenyl Moieties
a. Propiconazole and Etaconazole ()
- Class : Triazole fungicides.
- Relevance: The 2,4-dichlorophenyl group is critical for antifungal activity. While structurally distinct from quinazolinones, these compounds highlight the role of dichlorophenyl in agrochemical design. The target compound’s dichlorophenyl group may confer similar bioactivity in pest control applications .
b. Pyrazole Derivatives ()
- Example : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde.
- Key Feature : A trifluoromethyl group enhances lipophilicity and metabolic stability. The target compound’s dichlorophenyl group may serve a similar purpose in optimizing pharmacokinetics .
Biological Activity
The compound 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one , with CAS number 329079-91-6 , has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H14Cl2N2OS |
| Molecular Weight | 413.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | 329079-91-6 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties . In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
In one study, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cells. The results showed that these compounds could significantly increase the number of cells in the sub-G1 phase, indicative of apoptosis, and modulate key proteins associated with the apoptotic pathway such as Bcl-2 and Bax .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial activity . In vitro studies have shown that it possesses inhibitory effects against several bacterial strains and fungi. The mechanisms of action appear to involve disruption of microbial cell membranes and interference with metabolic pathways .
- Apoptosis Induction
- Antimicrobial Mechanism
Case Studies
- Study on MCF-7 Cells
- Antimicrobial Efficacy
Q & A
Q. What experimental approaches are recommended for synthesizing 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized?
A common synthesis route involves condensation reactions between substituted benzaldehydes and thioacetates, followed by cyclization. For example, analogous quinazolinone derivatives are synthesized by reacting 4-chlorobenzaldehyde with methyl thioacetate to form intermediates, which are subsequently hydrogenated or cyclized under controlled conditions . Optimization includes adjusting catalysts (e.g., PdCl₂(PPh₃)₂ for cross-coupling), solvents (dioxane/water mixtures), and temperature (reflux for 5–8 hours) to improve yield and purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Single-crystal X-ray diffraction is the gold standard for structural validation, providing bond lengths, angles, and crystallographic parameters (e.g., R factor < 0.1) . Complementary techniques include:
Q. What are the critical physical-chemical properties to assess for solubility and stability in biological assays?
Key properties include:
Q. What in vitro toxicity screening models are appropriate for preliminary safety assessments?
Use cell-based assays (e.g., HepG2 or HEK293 cells) to evaluate cytotoxicity (IC₅₀) via MTT or resazurin assays. Include positive controls (e.g., cisplatin) and assess oxidative stress markers (e.g., ROS levels) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Substitution reactions : React with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to replace the sulfanyl group. Monitor via TLC and isolate products via column chromatography .
- Oxidation : Treat with H₂O₂ or KMnO₄ to form sulfoxides/sulfones, confirmed by S=O stretching in IR (~1050–1150 cm⁻¹) .
- DFT calculations : Predict reaction pathways (e.g., activation energy barriers) using Gaussian or ORCA software .
Q. How do environmental factors (pH, temperature) influence the compound’s abiotic degradation in aquatic systems?
Design simulated environmental studies:
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values from multiple assays (e.g., enzyme inhibition vs. cell viability).
- Dose-response validation : Re-test under standardized conditions (e.g., 48-hour exposure, 10% FBS).
- Structural analogs : Synthesize derivatives (e.g., replacing dichlorophenyl with methoxyphenyl) to isolate pharmacophores .
Q. How can computational modeling predict interactions with biological targets (e.g., kinases or GPCRs)?
Q. What experimental designs are robust for studying long-term ecotoxicological impacts?
Adopt a tiered approach:
Microcosm studies : Expose soil/water systems to the compound (0.1–10 ppm) for 6–12 months.
Multi-trophic analysis : Measure bioaccumulation in algae (Chlorella), Daphnia, and zebrafish.
Omics profiling : RNA-seq to identify gene expression changes in exposed organisms .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
